molecular formula C9H15NO3S B2635019 N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide CAS No. 1156162-70-7

N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide

Cat. No.: B2635019
CAS No.: 1156162-70-7
M. Wt: 217.28
InChI Key: QRPFQAKTMLUFFB-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide is a chemical compound for research and development applications. The structure of this reagent features a prop-2-enamide (acrylamide) group linked to a 1,1-dioxothiolane (sulfolane) ring via a nitrogen atom, with an additional ethyl substitution. The sulfolane moiety is a polar sulfone group known to influence the solubility and electronic properties of molecules . The acrylamide functional group is a common motif in organic synthesis and polymer chemistry. This combination of features makes this compound a compound of interest for researchers in various fields, including medicinal chemistry as a potential building block for novel molecular entities, materials science for the development of functional polymers, and as a synthetic intermediate in organic synthesis. This product is strictly for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-3-9(11)10(4-2)8-5-6-14(12,13)7-8/h3,8H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPFQAKTMLUFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide typically involves the reaction of 3-aminothiolane with ethylprop-2-enamide under specific conditions. The reaction is often carried out in the presence of a strong base, such as potassium hydroxide, in an ethanol or ethanol-dimethylformamide (DMF) mixture . The choice of solvent is crucial, as it affects the yield and purity of the product. Aprotic solvents with high dielectric permittivity are preferred to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve high yield and purity. This includes careful selection of solvents, reaction temperature, and the concentration of reagents. The use of continuous flow reactors can also improve the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amides or thiolanes.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-N-methyladamantane-1-carboxamide
  • N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
  • Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate

Uniqueness

N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide is unique due to its specific structural features, such as the combination of a thiolane ring with a dioxo substitution and an ethylprop-2-enamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

N-(1,1-dioxothiolan-3-yl)-N-ethylprop-2-enamide is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound features a unique dioxothiolan moiety that is believed to contribute to its biological activity. The molecular structure can be represented as follows:

CnHmNoOpSq\text{C}_{\text{n}}\text{H}_{\text{m}}\text{N}_{\text{o}}\text{O}_{\text{p}}\text{S}_{\text{q}}

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antibacterial and insecticidal properties.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial effects. For instance, studies on structurally related compounds have demonstrated their ability to inhibit the growth of Gram-negative bacteria through interference with critical bacterial processes such as protein synthesis and cell wall formation.

Insecticidal Activity

Recent investigations have highlighted the insecticidal potential of this class of compounds. In particular, the larvicidal activity against Aedes aegypti, a vector for several viral diseases, has been noted. The compound's efficacy was evaluated using standard larvicidal assays.

Compound LC50 (μM) LC90 (μM) Control (Temephos) LC50 (μM)
This compoundTBDTBD<10.94

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the dioxothiolan ring may play a crucial role in interacting with biological macromolecules, leading to disruption of cellular functions.

Case Studies

Several case studies have explored the biological effects of compounds within the same chemical family:

  • Study on Larvicidal Activity : A study demonstrated that derivatives with similar structures showed effective larvicidal activity against Aedes aegypti, suggesting a promising avenue for mosquito control strategies.
  • Antimicrobial Screening : Another investigation assessed various dioxothiolan derivatives for their antimicrobial properties, revealing notable inhibition against pathogenic bacteria.

Safety and Toxicity

Toxicological evaluations are essential for understanding the safety profile of this compound. Preliminary assessments indicate low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM, suggesting a favorable safety margin for potential therapeutic applications.

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